Product packaging for Fmoc-Lys(Boc)-ol(Cat. No.:)

Fmoc-Lys(Boc)-ol

Cat. No.: B14066132
M. Wt: 454.6 g/mol
InChI Key: CQPCXWDXTZJRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-ol is a protected lysine derivative specifically designed for use in solid-phase peptide synthesis (SPPS) as a key building block . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the alpha-amino acid, which is stable under acidic conditions but can be cleanly removed under basic conditions, such as with piperidine, allowing for controlled peptide chain elongation . The epsilon-amino side chain of the lysine residue is protected by a Boc (tert-butoxycarbonyl) group. This group remains stable during the repetitive basic deprotection of the Fmoc group and is typically removed under strong acidic conditions, often concurrently with the final cleavage of the peptide from the resin support . The terminal carboxylic acid of the amino acid is in the reduced alcohol (ol) form. This characteristic makes this compound particularly useful as a building block for introducing the lysine residue at the C-terminus of a peptide sequence without a carboxylic acid functionality, or for use in creating specialized peptide conjugates and other synthetic intermediates. This product is provided for laboratory and research purposes only. It is not intended for personal, medicinal, or veterinary use. Handling of this compound should only be performed by qualified professionals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Storage recommendations are at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N2O5 B14066132 Fmoc-Lys(Boc)-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPCXWDXTZJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Lys Boc Ol

Established Synthetic Pathways for the Amino Alcohol Moiety

The primary route to Fmoc-Lys(Boc)-ol involves the selective reduction of the C-terminal carboxylic acid of its precursor, Fmoc-Lys(Boc)-OH. This transformation requires mild conditions to avoid compromising the acid-labile Boc group, the base-labile Fmoc group, and the chiral center at the α-carbon.

The conversion of N-protected amino acids to their corresponding amino alcohols is a well-established transformation. Several reliable methods have been developed that are compatible with the sensitive protecting groups present in Fmoc-Lys(Boc)-OH. These methods typically involve the activation of the carboxylic acid followed by reduction with a mild hydride reagent, most commonly sodium borohydride (B1222165) (NaBH₄).

One of the most prevalent strategies is the mixed anhydride (B1165640) method . The N-protected amino acid is first treated with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) to form a mixed carbonic anhydride. This activated intermediate is then reduced in situ with NaBH₄. mdma.chcore.ac.uk The reaction is chemoselective, leaving urethane (B1682113) and peptide bonds intact, and proceeds with retention of optical purity. mdma.ch An alternative activating agent is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which forms a carbonic-carbonic anhydride that can be similarly reduced with NaBH₄. researchgate.net

A highly efficient, one-pot alternative involves activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) . This reagent converts the carboxylic acid into a reactive acyl-imidazolide intermediate. Subsequent addition of aqueous NaBH₄ at reduced temperature effects the reduction to the alcohol. benthamopen.com This procedure is noted for its simplicity, short reaction times, and lack of racemization, and has been specifically demonstrated for the synthesis of this compound's enantiomer, Fmoc-D-Lys(Boc)-ol. benthamopen.com

More direct reduction of carboxylic acids can be achieved using borane complexes , such as borane-tetrahydrofuran (B86392) (BH₃·THF). mdma.ch To prevent the formation of unreactive amine-borane complexes with the free amino groups of unprotected amino acids, the reaction can be facilitated by the addition of boron trifluoride (BF₃), which increases the reduction rate of the carboxylic acid. google.com For a protected substrate like Fmoc-Lys(Boc)-OH, milder borohydride-based methods are generally preferred.

The table below summarizes key reduction strategies applicable to Fmoc-Lys(Boc)-OH.

Activation MethodActivating Reagent(s)Reducing AgentKey Features
Mixed AnhydrideEthyl Chloroformate / NMMNaBH₄High yields, chemoselective, retains optical activity. mdma.chcore.ac.uk
Acyl Imidazolide1,1'-Carbonyldiimidazole (CDI)NaBH₄Convenient one-pot procedure, rapid, no racemization. benthamopen.com
Phosphonic AnhydrideT3P® (1-Propanephosphonic acid cyclic anhydride)NaBH₄Mild, efficient, and racemization-free. core.ac.uk
Mixed Carbonic AnhydrideBoc₂O / BaseNaBH₄Simple, rapid, and avoids chloroformate reagents. researchgate.net

This table is interactive. Click on the headers to sort.

While the reduction of commercially available, pre-formed lysine (B10760008) derivatives is the standard and most practical route to this compound, the fundamental construction of the lysine backbone can be conceptually approached through direct alkylation and amination strategies. These de novo syntheses are more common for simpler amino acids and are less frequently employed for a structurally complex molecule like lysine due to challenges in controlling regioselectivity and stereochemistry.

In principle, the lysine backbone could be assembled through methods such as the reductive amination of a keto-acid precursor. nih.gov However, the synthesis of the requisite 2-amino-6-oxohexanoic acid is itself a multi-step process. For this reason, biosynthetic pathways, which are highly stereo- and regioselective, serve as the primary source of lysine. wikipedia.org Chemical synthesis of derivatives like this compound almost invariably begins with L-lysine, which is then subjected to a sequence of protection steps to install the Boc and Fmoc groups with the desired regioselectivity before the final reduction. google.com

Reduction Strategies from Carboxylic Acid Precursors (e.g., Fmoc-Lys(Boc)-OH)

Advanced Protecting Group Chemistry for this compound

The successful synthesis and application of this compound are critically dependent on the strategic use of protecting groups. The combination of the Nα-Fmoc and Nε-Boc groups represents a cornerstone of modern peptide chemistry, embodying the principle of orthogonality. organic-chemistry.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino (Nα) function of amino acids. wiley-vch.de

Principles: The Fmoc group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wiley-vch.de Its key feature is its stability to acidic conditions while being readily cleaved by mild bases, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wiley-vch.de The deprotection occurs via a base-catalyzed β-elimination (E1cB mechanism), which generates a dibenzofulvene byproduct that can be monitored by UV spectrophotometry to track reaction completion. wiley-vch.de

Application in Synthesis: In the context of solid-phase peptide synthesis (SPPS), the Nα-Fmoc group is removed at the beginning of each coupling cycle to expose the free amine for reaction with the next activated amino acid. Its stability towards the acidic reagents used for side-chain deprotection and cleavage from the resin makes it ideal for the Fmoc/tBu orthogonal strategy. benthamopen.comthieme-connect.com

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group employed to mask the reactive side-chain (Nε) amino function of lysine.

Orthogonality: The Boc group is completely stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group. organic-chemistry.org Conversely, it is efficiently removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). peptide.com This differential lability is the definition of orthogonality and allows for the selective deprotection of the Nα-amine without affecting the Nε-protection during peptide chain elongation. thieme-connect.comCurrent time information in Bangalore, IN.

Stability: The Boc group is stable to a wide range of nucleophiles and bases, making it a robust "permanent" protecting group during the iterative steps of Fmoc-based synthesis. organic-chemistry.org Its removal with acid proceeds through the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. organic-chemistry.org

The combination of Fmoc for Nα-protection and tert-butyl-based groups (like Boc for amines) for side-chain protection is the most widely used orthogonal scheme in modern solid-phase peptide synthesis. benthamopen.comCurrent time information in Bangalore, IN. This strategy allows for a clear and reliable synthetic sequence.

Chain Elongation: The temporary Nα-Fmoc group is cleaved with a base (piperidine).

Coupling: The next Fmoc-protected amino acid is coupled to the newly freed amine.

Final Cleavage: Once the desired sequence is assembled, the peptide is treated with a strong acid (TFA). This single step simultaneously removes the permanent side-chain protecting groups (like Nε-Boc) and cleaves the peptide from the solid support resin. nih.govpeptide.com

This elegant design simplifies the synthesis of complex peptides and other molecules derived from amino acids, such as this compound.

Protecting GroupStructure LocationCleavage ReagentStability
Fmoc Nα-amino20% Piperidine in DMFStable to acid
Boc Nε-aminoTrifluoroacetic Acid (TFA)Stable to base

This table is interactive. Click on the headers to sort.

Nε-tert-Butoxycarbonyl (Boc) Protection: Orthogonality and Stability Considerations

Optimization Strategies for Synthetic Yield and Material Purity in Research Scale

The efficient synthesis of this compound for research applications hinges on the careful optimization of reaction parameters to maximize both chemical yield and the purity of the final product. The primary route to this compound involves the reduction of the carboxylic acid of its precursor, N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). Key to this transformation is the selection of an appropriate reducing agent and reaction conditions that are mild enough to avoid the cleavage of the acid-labile Boc and base-labile Fmoc protecting groups.

A widely adopted and efficient method for the reduction of N-protected amino acids to their corresponding amino alcohols is the use of sodium borohydride (NaBH₄) in conjunction with an activating agent for the carboxylic acid. benthamopen.com One effective one-pot procedure involves the activation of the carboxylic acid of Fmoc-L-Lys(Boc)-OH with 1,1'-carbonyldiimidazole (CDI) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at room temperature. benthamopen.com This is followed by the addition of aqueous sodium borohydride at a reduced temperature (e.g., 0 °C) to effect the reduction. benthamopen.com This method is known for its high yields and for proceeding with minimal to no racemization, which is a critical factor for applications in peptide chemistry. benthamopen.com

Optimization of this process involves a systematic evaluation of several key variables:

Stoichiometry of Reagents: The molar ratios of the activating agent (CDI) and the reducing agent (NaBH₄) to the starting amino acid derivative are critical. An excess of CDI ensures complete activation of the carboxylic acid, while a sufficient excess of NaBH₄ is required for the rapid and complete reduction of the activated intermediate.

Reaction Time: The time allowed for both the activation and reduction steps must be sufficient for the reactions to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction times. The activation step with CDI is typically rapid, while the subsequent reduction may require several hours. benthamopen.com

Temperature Control: The initial activation is generally performed at room temperature, while the reduction step is often carried out at a lower temperature (0 °C) to control the reactivity of the borohydride and minimize potential side reactions. benthamopen.com Maintaining a consistent temperature profile is crucial for reproducibility.

Solvent System: Tetrahydrofuran (THF) is a commonly used solvent for this reaction due to its ability to dissolve the starting materials and its compatibility with the reagents. benthamopen.com The purity and dryness of the solvent can also impact the reaction efficiency.

Detailed research findings indicate that this two-step, one-pot synthesis is highly efficient. For instance, the reduction of Fmoc-L-Lys(Boc)-OH via CDI activation has been reported to yield the desired this compound in excellent yields, often exceeding 95%, with the optical purity remaining very high (>97.8% enantiomeric excess). benthamopen.com

Table 1: Key Optimization Parameters for the Synthesis of this compound

Parameter Variable Typical Range/Condition Impact on Yield and Purity
Starting Material Fmoc-L-Lys(Boc)-OH Purity ≥98% High purity starting material minimizes the formation of impurities in the final product.
Activation Step Activating Agent 1,1'-Carbonyldiimidazole (CDI) Efficiently forms a reactive acylimidazole intermediate.
Stoichiometry of CDI 1.1 - 1.5 equivalents Ensures complete activation of the carboxylic acid.
Reaction Temperature Room Temperature Allows for a controlled and complete activation.
Reaction Time 15 - 60 minutes Sufficient time for the formation of the activated intermediate.
Reduction Step Reducing Agent Sodium Borohydride (NaBH₄) A mild reducing agent that is selective for the activated carboxyl group over the protecting groups.
Stoichiometry of NaBH₄ 2 - 4 equivalents An excess is required to drive the reduction to completion.
Reaction Temperature 0 °C to Room Temperature Lower temperatures can improve selectivity and minimize side reactions.
Reaction Time 1 - 4 hours Monitored by TLC or HPLC to ensure completion.

| Solvent | Solvent Type | Tetrahydrofuran (THF) | Good solubility for reactants and compatibility with the reaction conditions. |

Methodologies for Isolation and Purification of Research-Grade this compound

Following the synthesis, the isolation and purification of this compound are critical steps to obtain material of a suitable grade for research purposes, particularly for its use in solid-phase peptide synthesis (SPPS). The work-up procedure and subsequent purification must effectively remove unreacted reagents, by-products, and any potential side-products formed during the reaction.

The typical work-up for the CDI/NaBH₄ reduction involves quenching the excess reducing agent with an acid, followed by an extractive procedure. chemicalbook.com The reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and washed sequentially with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. chemicalbook.com This sequence of washes helps to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. chemicalbook.com

For obtaining research-grade material, which typically requires a purity of >98%, chromatographic techniques are indispensable.

Flash Column Chromatography: This is a common initial purification method for the crude product. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is crucial for effective separation. A gradient elution system, for example, using a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is often employed. rsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The fractions are typically monitored by thin-layer chromatography.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reversed-phase preparative HPLC (RP-HPLC) is the method of choice. teledyneisco.comperlan.com.pl This technique is particularly effective at separating the target compound from closely related impurities. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid. teledyneisco.comnih.gov The use of a UV detector is effective for identifying the fractions containing the Fmoc-protected compound due to its strong UV absorbance. teledyneisco.com

Recrystallization: In some cases, if the crude product is obtained as a solid and is of sufficient initial purity, recrystallization can be an effective final purification step. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is critical and must be determined empirically.

The final purified product should be characterized by analytical techniques such as analytical HPLC to confirm its purity, mass spectrometry to verify its molecular weight, and NMR spectroscopy to confirm its structure. teledyneisco.comresearchgate.net

Table 2: Summary of Isolation and Purification Methodologies for this compound

Step Methodology Description Key Considerations
Initial Work-up Quenching & Extraction The reaction is quenched with acid, followed by extraction with an organic solvent and washing with aqueous solutions. Efficient removal of inorganic salts and water-soluble by-products.
Primary Purification Flash Column Chromatography Separation on a silica gel column using a solvent gradient (e.g., Hexane/Ethyl Acetate). Good for removing major impurities and bulk purification.
High-Purity Purification Preparative RP-HPLC Separation on a C18 column using a water/acetonitrile gradient. teledyneisco.comperlan.com.pl Essential for achieving >98% purity required for many research applications.
Final Polishing Recrystallization Dissolution in a hot solvent followed by slow cooling to form pure crystals. Can be effective if a suitable solvent system is found and the material is semi-pure.

| Characterization | Analytical HPLC, MS, NMR | Confirmation of purity, identity, and structure of the final product. teledyneisco.comresearchgate.net | Ensures the material meets the required specifications for research use. |

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
(9H-fluoren-9-yl)methyl (S)-(6-hydroxy-1-((tert-butoxycarbonyl)amino)hexan-2-yl)carbamate This compound
N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysine Fmoc-Lys(Boc)-OH
Sodium borohydride NaBH₄
1,1'-Carbonyldiimidazole CDI
Tetrahydrofuran THF
Ethyl acetate -
Hydrochloric acid HCl
Sodium bicarbonate -
Sodium sulfate -
Hexane -
Petroleum ether -
Acetonitrile -
Trifluoroacetic acid TFA

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic Methodologies for Structural Confirmation of Fmoc-Lys(Boc)-ol and its Derivatives

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound. These methods probe the molecular structure at the atomic and functional group level, providing definitive evidence for the correct assembly of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to elucidate the precise connectivity and spatial arrangement of atoms within the molecule.

In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a fingerprint of the molecule. For instance, the protons of the fluorenylmethoxycarbonyl (Fmoc) group typically appear in the aromatic region of the spectrum, while the protons of the tert-butoxycarbonyl (Boc) group are observed as a characteristic singlet in the aliphatic region. The protons of the lysine (B10760008) backbone and its side chain exhibit distinct signals that can be assigned through techniques like COSY (Correlation Spectroscopy).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons in the Fmoc and Boc protecting groups, as well as the carboxyl group of the lysine, are particularly diagnostic. Isotope labeling, such as with ¹³C and ¹⁵N, can be employed for more advanced NMR studies, aiding in the detailed analysis of peptide structures and interactions. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Typical Chemical Shift (ppm) Multiplicity
Fmoc aromatic protons 7.20 - 7.80 Multiplet
Fmoc CH & CH₂ 4.10 - 4.40 Multiplet
Lysine α-CH 3.80 - 4.10 Multiplet
Lysine ε-CH₂ 2.90 - 3.10 Multiplet
Boc (CH₃)₃ 1.35 - 1.45 Singlet
Lysine β, γ, δ-CH₂ 1.20 - 1.80 Multiplets

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. apexbt.comglentham.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₂₆H₃₄N₂O₅ for this compound). apexbt.com

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase as a protonated or sodiated species. nih.gov Subsequent fragmentation of the parent ion, through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information. nih.gov The fragmentation patterns are characteristic of the molecule and its protecting groups. For example, the loss of the Boc group or fragments of the Fmoc group are commonly observed, further confirming the structure of the parent molecule. nih.gov This fragmentation analysis is also crucial for sequencing peptides that incorporate this modified amino acid. warwick.ac.uk

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular Formula C₂₆H₃₄N₂O₅ -
Molecular Weight 454.56 g/mol -
Observed [M+H]⁺ ~455.25 m/z ESI-MS
Observed [M+Na]⁺ ~477.23 m/z ESI-MS

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the various functional groups present in this compound. chemicalbook.com The principle of FTIR is based on the absorption of infrared radiation by specific molecular vibrations. Each functional group has a characteristic absorption frequency, providing a unique spectral fingerprint.

Key characteristic absorption bands for this compound include:

N-H stretching: Around 3300-3400 cm⁻¹, indicative of the amine and amide groups.

C-H stretching: In the range of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds of the Fmoc group.

C=O stretching: Strong absorptions between 1680-1720 cm⁻¹ corresponding to the carbonyl groups of the Fmoc, Boc, and the hydroxyl end group.

C-O stretching: In the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching: Bands around 1450-1600 cm⁻¹ from the fluorenyl ring system.

Chromatographic Methodologies for Purity Evaluation and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. These methods separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) in Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. sigmaaldrich.comcem.comruifuchemical.comcphi-online.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase is paired with a polar mobile phase. The compound is separated based on its hydrophobicity, with more nonpolar compounds having longer retention times.

By analyzing a sample of this compound and integrating the area of the resulting peaks, the percentage purity can be accurately calculated. A high-purity sample will show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. HPLC is also invaluable for monitoring the progress of peptide synthesis reactions. rsc.org Aliquots can be taken from the reaction mixture at different time points and analyzed to determine the consumption of the starting material and the formation of the desired product. Many commercial suppliers specify a purity of ≥98.0% or higher as determined by HPLC. sigmaaldrich.comcem.comruifuchemical.comcphi-online.com

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions and for a preliminary assessment of purity. sigmaaldrich.com A small spot of the sample is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable mobile phase.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the spots is visualized, typically under UV light (due to the UV-active Fmoc group) or by staining. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the reaction mixture to that of the starting material, the progress of the reaction can be quickly assessed. sigmaaldrich.com While not as quantitative as HPLC, TLC is an indispensable tool for rapid, real-time reaction monitoring in a research laboratory. ontosight.ai

Applications of Fmoc Lys Boc Ol in Advanced Chemical Synthesis and Chemical Biology Research

Integration into Peptide and Peptidomimetic Architectures via Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) provides a robust and efficient methodology for the construction of peptides and their analogs. Fmoc-Lys(Boc)-ol is readily incorporated into SPPS protocols, enabling the synthesis of diverse and complex molecular structures. chempep.comresearchgate.net The Fmoc group, which is base-labile, allows for sequential deprotection and coupling of subsequent amino acids, while the acid-labile Boc group on the lysine (B10760008) side-chain remains intact throughout the synthesis. chempep.compeptide.com

Modification of C-Terminal Peptide Sequences

A significant application of this compound lies in the modification of the C-terminus of peptides. The primary hydroxyl group of this compound can be anchored to a solid support, such as the 2-chlorotrityl chloride resin, allowing the peptide chain to be elongated from the alpha-amino group. google.com This strategy effectively positions the lysine residue at the C-terminus, with its side-chain available for further modification after cleavage from the resin. This approach is particularly valuable for creating peptides with C-terminal modifications that can influence their biological activity, stability, and pharmacokinetic properties. nih.govresearchgate.net For instance, the synthesis of peptide alcohols, which can exhibit altered receptor binding and metabolic stability compared to their carboxylic acid counterparts, is facilitated by this methodology.

Construction of Lysine-Modified Peptide Chains

This compound is instrumental in the synthesis of peptides containing specifically modified lysine residues within the peptide sequence. chempep.compeptide.com The orthogonal protection scheme allows for the selective deprotection of the Boc group on the lysine side-chain while the peptide remains anchored to the resin and the N-terminus is still protected. This enables the site-specific attachment of various functionalities, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains, to the lysine side-chain. chempep.com Such modifications are crucial for creating probes for biological studies, enhancing the therapeutic potential of peptides, and developing targeted drug delivery systems. chempep.comchemimpex.com

Synthetic Strategies for Pseudo-Peptide and Aza-Peptide Structures

The versatility of this compound extends to the synthesis of peptidomimetics, including pseudo-peptides and aza-peptides. nih.gov In the construction of pseudo-peptides, the amide bond is replaced with other chemical linkages to improve metabolic stability and bioavailability. The hydroxyl group of this compound can serve as a handle for introducing non-peptidic linkages.

Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are another important class of peptidomimetics. researchgate.net While direct incorporation of this compound into an aza-peptide backbone is not the standard approach, the principles of orthogonal protection it embodies are central to the synthesis of the necessary aza-amino acid building blocks. researchgate.netuniv-rennes1.fr For example, the synthesis of Fmoc-aza-Lys(Boc)-OH would involve similar protection strategies to ensure selective coupling during SPPS. univ-rennes1.fr The synthesis of diketopiperazine (DKP) scaffolds, which can act as constrained dipeptide mimetics, has also utilized Fmoc-Lys(Boc)-OH in their preparation. rsc.org

Functionalization and Bioconjugation Strategies Utilizing the Hydroxyl Moiety

The primary hydroxyl group of this compound is a key functional handle for a variety of chemical transformations, enabling the creation of diverse molecular conjugates and assemblies.

Esterification and Etherification Reactions for Diverse Conjugates

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. For instance, it can be esterified with carboxylic acids to form ester conjugates. A study demonstrated the successful esterification of the carboxylic acid functionality of Nα-Fmoc-Nε-Boc-L-lysine using di-tert-butyl dicarbonate (B1257347) and a ytterbium triflate catalyst, highlighting the feasibility of such transformations. acs.org While this example focuses on the carboxylic acid of the corresponding amino acid, the principle is directly applicable to the hydroxyl group of this compound. These reactions allow for the attachment of a wide range of molecules, including drugs, imaging agents, and targeting ligands.

Rational Design of Linkers for Molecular Assemblies

The bifunctional nature of this compound, with its protected amines and free hydroxyl group, makes it an excellent component in the rational design of linkers for constructing complex molecular assemblies. chemicalbook.in The hydroxyl group can be used as an attachment point to a solid support or another molecule, while the orthogonally protected amino groups allow for the sequential or site-specific attachment of other building blocks. This has been demonstrated in the synthesis of peptide-spacer-lipid conjugates, where a peptide sequence was assembled on a solid support, and the final N-terminal amine was used for conjugation to a lipid via a spacer. google.com Similarly, this compound can be utilized to create branched or multivalent peptide structures, where the side-chain amine serves as a branching point. chempep.com

Synthesis of Branched and Multivalent Molecular Constructs

The orthogonal protection scheme of Fmoc-protected lysine derivatives is fundamental to the synthesis of branched and multivalent molecules. chempep.com The Fmoc group, which protects the α-amino group, is labile under basic conditions (e.g., piperidine), while the Boc group protecting the ε-amino side chain is removed by acid (e.g., trifluoroacetic acid, TFA). chempep.compeptide.com This differential stability allows for the selective deprotection of one amine while the other remains protected, enabling the ε-amino group of lysine to serve as a branching point for peptide chain elongation. chempep.com

This strategy is extensively used in solid-phase peptide synthesis (SPPS) to create molecules with multiple copies of a peptide or other functional moieties. merel.sicem.com For instance, by incorporating a lysine derivative into a peptide sequence, the main chain can be extended from the α-amino group. Subsequently, the ε-Boc group can be removed to allow for the synthesis of a second peptide chain on the side chain, yielding a branched peptide. merel.si This approach is crucial for developing multivalent systems that can present multiple ligands, enhancing binding affinity to biological targets through the "multivalent effect." oncotarget.com Such constructs are explored for applications in targeted drug delivery and in vivo imaging. oncotarget.comchemicalbook.in A modular scaffold for multimeric presentation of prostate-specific membrane antigen (PSMA) targeting species has been developed using a lysine-based dialkyne residue, demonstrating the enhanced targeting of a bivalent form over its monomeric counterpart. oncotarget.com

Construct Type Key Lysine Derivative Synthetic Strategy Application Example Reference(s)
Branched PeptidesFmoc-Lys(ivDde)-OHOrthogonal deprotection of ivDde group with hydrazine (B178648) allows side-chain elongation.Synthesis of antimicrobial peptides and histone-ubiquitin conjugates. merel.si
Multivalent ScaffoldsFmoc-Lys(Boc)-Wang resin, Fmoc-Lys(Fmoc)-OHSolid-phase synthesis followed by click chemistry for ligand attachment.Development of bivalent inhibitors for imaging Prostate-Specific Membrane Antigen (PSMA). oncotarget.com
Dimeric ConjugatesFmoc-Lys(Boc)-OHUsed as a linker to conjugate two molecules via amide reaction after deprotection.Preparation of dimeric RGD peptide-paclitaxel conjugates for targeted drug delivery. chemicalbook.in

Role in the Synthesis of Modified Histone Tail Peptides and Epigenetic Probes

Post-translational modifications (PTMs) of histone proteins, particularly on lysine residues within their N-terminal tails, are critical for regulating gene expression. peptide.com To investigate the enzymes and mechanisms involved in these epigenetic processes, researchers require synthetic histone tail peptides containing specific modifications like methylation or acetylation. peptide.compeptide.com

This compound derivatives are key starting materials for creating the specialized building blocks needed for these syntheses. A convenient route has been established for preparing N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine, which can be directly incorporated into peptides using standard SPPS protocols. nih.govresearchgate.net The Boc group is subsequently removed during the final TFA-mediated cleavage from the resin. peptide.com This methodology allows for the precise, site-specific installation of monomethylated lysine residues into peptide sequences. researchgate.net Similarly, derivatives for di- and tri-methylated lysine have been developed to study their distinct biological roles. peptide.com These synthetic peptides serve as crucial probes and substrates to study the activity and specificity of epigenetic enzymes like histone methyltransferases and demethylases. researchgate.netnih.gov

Modified Lysine Derivative Modification Purpose in Synthesis Reference(s)
Fmoc-Lys(Boc,Me)-OHMonomethylation on ε-amineFor synthesizing peptides with monomethylated lysine to study epigenetic regulation. peptide.comnih.gov
Fmoc-Lys(Me2)-OH·HClDimethylation on ε-amineFor synthesizing peptides with dimethylated lysine; requires specific coupling conditions. peptide.com
Fmoc-Lys(Me3)+-OH Cl-Trimethylation on ε-amineFor synthesizing peptides with trimethylated lysine; coupling can be challenging. peptide.com
N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysineMonomethylation on ε-amineA building block for SPPS to create site-specifically lysine monomethylated peptides. researchgate.net

Development of Novel Molecular Scaffolds for Chemical Biology Research Probes

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Lysine, with its two amino groups, is an ideal AB₂-type building block for constructing dendrimers through a divergent approach. nih.gov The synthesis of lysine-based dendrimers heavily relies on orthogonally protected derivatives like Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH. ucl.ac.uknih.gov

In a typical divergent synthesis, a core molecule is treated to expose amino groups. Then, a building block like Fmoc-Lys(Boc)-OH is coupled to these amines. nih.gov The subsequent removal of the Fmoc groups exposes two new amino groups per attached lysine, doubling the number of reactive sites for the next "generation" of the dendrimer. mdpi.com This iterative process allows for the precise construction of dendrimers with a defined size and number of surface functional groups. ucl.ac.ukmdpi.com These structures are used to create multivalent displays for biological targeting, such as DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor imaging. chemicalbook.in

Furthermore, these lysine-based dendrons can be grafted onto a linear polymer backbone to create "dendronized polymers." nii.ac.jpresearchgate.net This combines the properties of the polymer with the dense functionalization of the dendron, leading to advanced materials with potential applications in mimicking biological structures like viruses. nii.ac.jp

Generation Synthetic Step Building Block Used Resulting Structure
G0 (Core)Start with a core resinFmoc-Lys(Boc)-OHResin-Lys(Boc)
G11. Remove α-Fmoc group. 2. Couple two equivalents of building block.Fmoc-Lys(Boc)-OHResin-Lys(Boc)-(Lys(Boc))₂
G21. Remove α-Fmoc groups from G1. 2. Couple four equivalents of building block.Fmoc-Lys(Boc)-OHResin-Lys(Boc)-(Lys(Boc))₂-(Lys(Boc))₄
G31. Remove α-Fmoc groups from G2. 2. Couple eight equivalents of building block.Fmoc-Lys(Boc)-OHResin-Lys(Boc)-(Lys(Boc))₂-(Lys(Boc))₄-(Lys(Boc))₈

This table illustrates a simplified divergent synthesis of a lysine dendrimer.

The Fmoc group is not just a protecting group; its planar, aromatic nature is a powerful motif for driving molecular self-assembly through π-π stacking and hydrogen bonding interactions. nih.govmdpi.com Consequently, many Fmoc-amino acids and short peptides are known to form supramolecular structures, such as nanofibers, which can entangle to create hydrogels. acs.orgnih.gov

Fmoc-Lys(Boc)-OH and related derivatives participate in these self-assembly phenomena. researchgate.net Studies have investigated the self-assembled architectures formed by Fmoc-Lys(Boc)-OH, which can form sphere-like morphologies under various conditions. chemicalbook.inresearchgate.net The co-assembly of two oppositely charged Fmoc-amino acids, such as Fmoc-Lys and Fmoc-Glu, can also lead to the formation of supramolecular hydrogels. acs.org These soft materials are of great interest as scaffolds for cell culture, tissue engineering, and as media for mimicking biological environments. acs.orguniversiteitleiden.nl The ability to form these structures in response to specific triggers, like a change in pH, makes them dynamic and responsive materials for advanced applications in chemical biology. nih.gov

System Components Primary Interactions Resulting Structure Reference(s)
Single ComponentFmoc-Lys(Boc)-OHπ-π stacking, H-bondingSphere-like morphology chemicalbook.inresearchgate.net
Co-assemblyFmoc-Lys, Fmoc-GluElectrostatic, π-π stacking, H-bondingSupramolecular hydrogel acs.org
Co-assemblyFmoc-Lys(Fmoc)-OH, Fmoc-Ser-OHπ-π stacking, H-bondingDendrimer-like self-assembled structure nih.gov
Functionalized PolymerPiPrOx polymer functionalized with Fmoc-KHydrophobic, π-π stackingStable colloidal aggregates mdpi.com

Mechanistic Studies and Reactivity Profiling of Fmoc Lys Boc Ol

Reaction Kinetics of Fmoc and Boc Protecting Group Removal under Various Conditions

The differential lability of the Fmoc and Boc protecting groups is the cornerstone of the orthogonal protection strategy in peptide synthesis. The Fmoc group is labile to basic conditions, while the Boc group is removed under acidic conditions. chempep.comresearchgate.net Understanding the kinetics of their removal is crucial for optimizing reaction times, minimizing side reactions, and ensuring high yields of the desired product.

Fmoc Group Removal:

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism. The rate of Fmoc deprotection can be influenced by the base concentration, the solvent, and the specific amino acid residue.

Studies have investigated the kinetics of Fmoc removal using various bases and solvent systems. For instance, the deprotection kinetics in solution are often found to be largely independent of the solvent used. unibo.it Bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and N,N-diethylethanolamine (DEAPA) have been shown to remove the Fmoc group in a timeframe comparable to piperidine at room temperature. unibo.it In contrast, tributylamine (B1682462) (TBA) generally leads to slower deprotection. unibo.it The concentration of the base also plays a significant role; for example, TMG can achieve rapid deprotection even at a concentration of 5%. unibo.it

The time required for complete Fmoc removal can be monitored by UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during the reaction. Research has shown that for Fmoc-Lys(Boc)-OH attached to a resin, complete deprotection (≥99.99%) with 20% piperidine in DMF can be achieved in minutes. rsc.org

Interactive Data Table: Fmoc Removal Kinetics from Resin-Bound Amino Acids

Resin-Bound Amino Acid20% Piperidine in DMF10% Piperidine in DMF5% Piperidine in DMF
t1/2 (s) Deprotection ≥ 99.99% (min) t1/2 (s)
Fmoc-Gln20.54.523.2
Fmoc-Val20.54.523.2
Fmoc-Pro20.54.523.2
Fmoc-Lys(Boc)20.54.523.2

This table is based on data for various Fmoc-amino acids and provides an illustrative example of deprotection times. The half-life (t1/2) and time for near-complete deprotection are shown for different concentrations of piperidine in DMF. Data adapted from Zinieris et al. as cited in a broader study on greening peptide synthesis. rsc.org

Boc Group Removal:

The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). chempep.compeptide.com The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which can then be trapped by scavengers. The kinetics of Boc deprotection have been found to exhibit a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl). researchgate.net However, with TFA, a large excess of the acid is often required to achieve a reasonable reaction rate, and the kinetics can show an inverse dependence on the trifluoroacetate (B77799) concentration. researchgate.net

The final cleavage and deprotection step in Fmoc-based SPPS, which removes the Boc group and other acid-labile side-chain protecting groups, is typically carried out using a "cleavage cocktail" containing TFA and various scavengers to prevent side reactions. sigmaaldrich.cn

Stereochemical Considerations and Control in Synthetic Transformations

Maintaining the stereochemical integrity of the chiral center at the α-carbon of Fmoc-Lys(Boc)-ol is paramount during its synthesis and subsequent use in peptide synthesis. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur under certain conditions, leading to the formation of undesired diastereomeric peptides that can be difficult to separate and may have altered biological activity.

The risk of racemization is particularly high during the activation of the carboxylic acid for peptide bond formation. The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) intermediate. The choice of coupling reagents and reaction conditions is critical to suppress this side reaction. Modern coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are designed to minimize racemization. uci.edu

Furthermore, the basic conditions used for Fmoc deprotection can also potentially lead to racemization, although this is generally less of a concern than during the coupling step. google.com The use of milder bases or shorter deprotection times can help mitigate this risk.

In the synthesis of more complex molecules derived from this compound, such as bicyclic dipeptide mimetics, sophisticated catalytic systems are employed to control the stereochemistry of newly formed chiral centers. For example, palladium-catalyzed N-allylation of amino acid esters using chiral diphosphane (B1201432) ligands has been shown to proceed with high levels of enantio- or diastereoselectivity in a catalyst-controlled manner. researchgate.net Such methods allow for the predictable synthesis of specific stereoisomers.

Identification and Mitigation Strategies for Undesired Side Reactions during Synthesis and Derivatization

Beyond racemization, several other side reactions can occur during the synthesis and derivatization of peptides containing this compound. Awareness of these potential side reactions and the implementation of appropriate mitigation strategies are essential for successful synthesis.

Aspartimide Formation: A common side reaction in Fmoc-SPPS occurs when an aspartic acid residue is present in the peptide chain. Under the basic conditions of Fmoc deprotection, the side-chain carboxyl group of aspartate can attack the peptide backbone, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This can lead to racemization at the aspartate residue and the formation of β-peptide linkages upon hydrolysis of the aspartimide. iris-biotech.de To mitigate this, sterically hindered protecting groups for the aspartate side chain can be used. iris-biotech.de

Diketopiperazine (DKP) Formation: When synthesizing a dipeptide on a resin, the deprotected N-terminal amino group can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (a diketopiperazine) and cleavage from the resin. iris-biotech.de This is particularly prevalent with C-terminal proline residues. iris-biotech.de Strategies to avoid DKP formation include the use of dipeptide building blocks or alternative bases for Fmoc deprotection. iris-biotech.de

Incomplete Deprotection: Incomplete removal of either the Fmoc or Boc protecting group can lead to deletion sequences or truncated peptides. Optimizing the reaction conditions, such as deprotection time and reagent concentration, is crucial to ensure complete deprotection. rsc.orgiris-biotech.de For instance, incomplete Boc deprotection has been observed as a source of byproducts during acidic treatment steps. nih.gov

Side Reactions involving Scavengers: During the final TFA cleavage step, reactive cationic species are generated from the protecting groups. Scavengers are added to trap these cations and prevent them from modifying sensitive amino acid residues like tryptophan, methionine, and tyrosine. sigmaaldrich.cn However, the scavengers themselves can sometimes participate in side reactions. The choice of an appropriate scavenger cocktail is dependent on the peptide sequence. sigmaaldrich.cn For example, using Fmoc-Trp(Boc)-OH can suppress the reattachment of the C-terminal tryptophan to the resin and prevent its sulfonation. sigmaaldrich.cn

Table of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Aspartimide Formation Intramolecular cyclization of aspartate residues under basic conditions, leading to racemization and chain branching. iris-biotech.deUse of sterically hindered side-chain protecting groups for aspartate. iris-biotech.de
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide on the resin, causing premature cleavage from the support. iris-biotech.deUse of pre-formed dipeptide building blocks; use of alternative bases for Fmoc deprotection. iris-biotech.de
Incomplete Deprotection Failure to completely remove Fmoc or Boc groups, resulting in deletion or truncated sequences. rsc.orgiris-biotech.denih.govOptimization of deprotection time and reagent concentration; monitoring reaction completion. rsc.orgnih.gov
Modification by Cationic Species Alkylation or other modifications of sensitive residues (e.g., Trp, Met, Tyr) by carbocations generated during acid cleavage. sigmaaldrich.cnUse of scavenger cocktails (e.g., water, TIS, EDT) in the TFA cleavage mixture; use of Boc protection on the tryptophan side chain. sigmaaldrich.cn
Racemization Loss of stereochemical integrity at the α-carbon, particularly during amino acid activation. google.comwiley-vch.deUse of modern coupling reagents (e.g., HCTU); careful control of reaction conditions. uci.edu

Future Directions and Emerging Research Avenues

Exploration of Greener and Sustainable Synthetic Methodologies

The chemical synthesis of peptides and their derivatives has traditionally relied on solvents and reagents with significant environmental footprints. rsc.org A major thrust in modern chemistry is the development of "green" methodologies, and the synthesis involving Fmoc-Lys(Boc)-ol is no exception. Research is focused on replacing conventional solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives. acs.org

Recent studies have investigated a range of greener solvents for their efficacy in solid-phase peptide synthesis (SPPS), the primary method for assembling peptides. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and propylene (B89431) carbonate have shown promise. acs.org For instance, a study on green solvent mixtures demonstrated that a combination of N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure could effectively dissolve various Fmoc-protected amino acids, including those with functionalized side chains like Fmoc-Lys(Boc)-OH, in greener solvent systems. unibo.it These findings are directly applicable to syntheses incorporating this compound.

Table 1: Greener Alternatives in Peptide Synthesis Relevant to this compound

Research Area Conventional Method Greener Alternative(s) Key Findings & References
Solvents DMF, DCM 2-MeTHF, γ-valerolactone, Propylene Carbonate (PC), N-butylpyrrolidinone (NBP) Alternatives show good solubility for Fmoc-amino acids and compatibility with SPPS, reducing environmental impact. acs.orgunibo.it
Coupling Reagents HBTU, HOBt DIC/Oxyma Pure Avoids explosive benzotriazole (B28993) motif; shows high efficiency and low racemization. acs.orgunibo.it
Synthesis Strategy Standard resin loading O-N Acyl Transfer Improves yield and provides a straightforward method for synthesizing C-terminal peptide alcohols via Fmoc/tBu SPPS. researchgate.net
Protecting Groups Standard Fmoc-deprotection Reduced piperidine (B6355638) concentration Studies show that lower concentrations of piperidine can be effective for Fmoc removal, minimizing reagent use. rsc.org

Integration into High-Throughput Automated Synthesis Platforms for Research Applications

Automated synthesis has revolutionized peptide research, enabling the rapid production of large libraries of compounds for screening and development. researchgate.net this compound and its parent amino acid, Fmoc-Lys(Boc)-OH, are fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and automated synthesizers. chempep.com This compatibility is crucial for its use in high-throughput applications.

The "one-bead two-compound" strategy is an example of a high-throughput methodology where building blocks like Fmoc-Lys(Boc)-OH are used to create large combinatorial libraries of peptides. nih.gov In this approach, a single resin bead contains two forms of the same peptide sequence, facilitating both activity screening and subsequent identification. nih.gov The principles of this strategy can be readily adapted for this compound to generate libraries of peptide alcohols for screening.

The automation of synthesis for C-terminal peptide alcohols, once considered challenging, is now more feasible. Strategies that involve anchoring a β-amino alcohol to the resin provide a starting point for standard automated SPPS, with a final intramolecular O-N acyl shift yielding the desired peptide alcohol. researchgate.net This enables the integration of this compound into automated platforms for creating diverse libraries of peptide alcohols, which are an important class of bioactive compounds. researchgate.net

Table 2: High-Throughput Synthesis (HTS) and Automation

Platform/Method Building Block Utilized Application Significance for this compound
Automated SPPS Fmoc-Lys(Boc)-OH Standard automated synthesis of lysine-containing peptides. chempep.com This compound is compatible with the same automated protocols, allowing for the rapid synthesis of peptide alcohols. researchgate.net
"One-Bead Two-Compound" Library Synthesis Fmoc-Lys(Boc)-OH Combinatorial synthesis and screening of a 1,716-member cyclic peptide library for antibacterial activity. nih.gov The methodology can be adapted to create large libraries based on the this compound scaffold for high-throughput screening.
SPPS with O-N Acyl Transfer Fmoc-amino alcohols Synthesis of a library of five related peptaibols and the natural product culicinin D. researchgate.net Provides a robust, automatable route to produce peptide alcohol libraries using this compound as a key component.

Expanding Applications in Advanced Biomaterial Design and Fabrication

Self-assembling peptides are at the forefront of advanced biomaterial design, forming structures like hydrogels that can mimic the natural extracellular matrix. nih.govresearchgate.net The fluorenylmethoxycarbonyl (Fmoc) group itself is a key driver of self-assembly, promoting π-π stacking interactions that lead to the formation of stable β-sheets and nanofibers, which entangle to form hydrogels. nih.govmdpi.com

Incorporating this compound into peptide sequences offers a powerful tool for fabricating functional biomaterials. These peptide-based hydrogels are being explored for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing, due to their biocompatibility and tunable properties. nih.govmdpi.comrsc.org

The structure of this compound provides multiple points for modification to fine-tune the properties of the resulting biomaterial. The Boc-protected lysine (B10760008) side chain can be deprotected to introduce positive charges or to serve as a conjugation site for bioactive molecules, while the C-terminal alcohol provides another handle for functionalization. This versatility allows for the design of "smart" biomaterials that can respond to specific physiological stimuli. mdpi.com For example, a minimalistic dipeptide hydrogel based on Fmoc-Lys and Asp has been designed for such applications. researchgate.net The use of branched peptide structures, which can be created using the lysine side chain, can further enhance the mechanical stiffness and versatility of these materials. rsc.org

Table 3: this compound in Biomaterial Fabrication

Biomaterial Type Driving Force of Assembly Potential Application Role of this compound
Supramolecular Hydrogels π-π stacking of Fmoc groups, hydrogen bonding. nih.govmdpi.com Drug delivery, tissue engineering, 3D cell culture. nih.govresearchgate.net Acts as a key building block; the Fmoc group initiates self-assembly, while the lysine and alcohol moieties allow for functionalization.
Stimuli-Responsive Materials pH, temperature, or enzyme-triggered conformational changes. mdpi.com Targeted drug release, biosensing. mdpi.com The lysine side chain can be used to introduce pH-responsive elements or enzyme cleavage sites.
Branched Peptide Scaffolds Cross-linking via lysine side chains. rsc.org Enhanced hydrogel stiffness, non-viral siRNA delivery. rsc.org The ε-amino group of the lysine residue serves as a branching point to create more complex and robust biomaterials.

Development of Novel Research Tools and Probes Based on this compound Framework

The orthogonally protected nature of this compound makes it an ideal framework for constructing sophisticated research tools and diagnostic probes. The ability to selectively deprotect the α-amino and ε-amino groups allows for precise, site-specific modifications. chempep.compeptide.com

A prominent application is in the synthesis of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for studying protease activity. nih.gov In a typical design, a fluorophore is attached to one part of the peptide and a quencher to another. The lysine side chain is a common site for attaching these labels. nih.gov The this compound scaffold provides the necessary handles to incorporate such pairs. For example, Fmoc-Lys derivatives have been used to incorporate 5-carboxyfluorescein (B1664652) (fluorophore) and Dabcyl (quencher) into peptide sequences to create sensitive substrates for matrix metalloproteinases. nih.gov

Furthermore, the framework is valuable for creating chemical probes for screening and diagnostics. For instance, a derivative of Fmoc-Lys(Boc)-OH has been used to synthesize a ¹⁹F NMR-based screening tool. chemicalbook.inchemicalbook.comsigmaaldrich.com The C-terminal alcohol of this compound offers an alternative conjugation point to the more common carboxylic acid, enabling the formation of ester or ether linkages. This expands the chemical toolbox for attaching peptides to other molecules, such as in the development of linkers for antibody-drug conjugates (ADCs) or for immobilizing peptides on surfaces for diagnostic assays. chemimpex.commedchemexpress.com

Table 4: Applications of the this compound Framework in Research Tools

Tool/Probe Type Key Feature Example Application Contribution of the this compound Framework
FRET Substrates Site-specific labeling with fluorophore/quencher pairs. nih.gov Real-time assay of protease activity (e.g., matrix metalloproteinases). nih.gov The lysine side chain is a proven site for label attachment; the scaffold allows for precise placement.
ADC Linkers Cleavable or non-cleavable linkers for conjugating drugs to antibodies. medchemexpress.com Targeted cancer therapy. Provides a versatile building block for synthesizing peptide linkers with defined cleavage sites. medchemexpress.com
NMR Probes Incorporation of NMR-active nuclei (e.g., ¹⁹F). chemicalbook.com 19F NMR-based screening for drug discovery. chemicalbook.inchemicalbook.comsigmaaldrich.com Can be used to synthesize peptide-based probes for NMR screening assays.
Bioconjugation Scaffolds Orthogonal handles for attaching peptides to other biomolecules or surfaces. chemimpex.comchemimpex.com Development of diagnostic tools, protein engineering. chemimpex.comchemimpex.com The protected amino groups and terminal alcohol offer multiple, distinct points for conjugation.

Q & A

Q. What are the critical quality control parameters for Fmoc-Lys(Boc)-OH in peptide synthesis?

Fmoc-Lys(Boc)-OH must meet stringent purity criteria, including HPLC purity ≥99.0% and enantiomeric purity ≥99.8%, to ensure efficient coupling and minimal side reactions during solid-phase peptide synthesis (SPPS). Batch-specific Certificates of Analysis (CoA) are recommended to verify these parameters . For methodological validation, researchers should perform pre-synthesis analytical HPLC or LC-MS to confirm reagent integrity, especially when synthesizing long or complex peptides .

Q. How can coupling efficiency of Fmoc-Lys(Boc)-OH be optimized in SPPS?

Coupling efficiency depends on activation methods and stoichiometry. A standard protocol involves dissolving Fmoc-Lys(Boc)-OH (1.5 equiv) in dry dichloromethane (DCM) with DIPEA (1.25 equiv), followed by 90-minute stirring with resin-bound intermediates. Using HOBt (3 equiv) and DIC (3 equiv) as activators improves acylation rates. Completion is confirmed via a negative ninhydrin test . For challenging sequences, double coupling or microwave-assisted synthesis may enhance incorporation .

Q. What analytical techniques are used to monitor Fmoc-Lys(Boc)-OH incorporation during peptide synthesis?

Reverse-phase HPLC and mass spectrometry (LC-MS) are standard for tracking coupling steps. Fluorescence-based assays (e.g., Kaiser test) detect free amines to confirm reaction completion . For advanced quality control, nuclear magnetic resonance (NMR) can resolve stereochemical integrity, particularly when synthesizing enantiomerically sensitive peptides .

Advanced Research Questions

Q. How does resin choice impact the synthesis of peptides containing Fmoc-Lys(Boc)-OH?

Resin loading and compatibility are critical. Low-loading resins (e.g., TentaGel S, 0.19 mmol/g) reduce steric hindrance, improving yields for long peptides (e.g., human β-defensin-3), whereas high-loading Wang resin (0.57 mmol/g) may cause aggregation. ChemMatrix resin (0.40 mmol/g) balances swelling and accessibility in organic solvents . Pre-screening resins via small-scale trials is advised for sequence-specific optimization .

Q. What strategies enable orthogonal deprotection of Fmoc and Boc groups in complex peptide architectures?

Sequential deprotection using piperidine (20% in DMF) for Fmoc removal, followed by TFA (95% with scavengers) for Boc cleavage, prevents side reactions. For sensitive sequences (e.g., Z-Arg-Lys-AOMK), mild acidic conditions (1% TFA in DCM) selectively remove Boc while retaining Fmoc protection . This approach is critical for synthesizing branched or cyclic peptides requiring selective lysine modification .

Q. How can Fmoc-Lys(Boc)-OH be functionalized for bioconjugation or fluorescent labeling?

The ε-amine of lysine (protected by Boc) can be selectively modified post-synthesis. For example, DCC/NHS activation enables conjugation to mPEG-NH2, yielding mPEG-lys(Boc/Fmoc) with 92% efficiency . For fluorescent probes, copper-free click chemistry using azide-alkyne cycloaddition (e.g., with ε-azido derivatives) allows site-specific tagging without disrupting peptide backbones .

Q. What are the challenges in synthesizing Fmoc-Lys(Boc)-OH-containing peptidomimetics for protease inhibition?

Incorporating Fmoc-Lys(Boc)-OH into peptidomimetic inhibitors (e.g., West Nile virus NS2B–NS3 protease inhibitors) requires precise stereochemical control. Acylation with Cl- intermediates (e.g., Fmoc-Lys(Boc)-COCH2Cl) followed by nucleophilic substitution with aromatic acids (e.g., 2,6-dimethylbenzoic acid) under anhydrous conditions ensures correct warhead orientation . Kinetic studies (e.g., FRET assays) are used to validate inhibitor activity .

Methodological Considerations

Q. How to troubleshoot low yields in Fmoc-Lys(Boc)-OH-mediated solid-phase synthesis?

  • Aggregation: Incorporate backbone protection (e.g., pseudoproline dipeptides) or use polar solvents (NMP:DMSO 1:1) to improve solubility .
  • Incomplete Deprotection: Extend Fmoc removal steps (e.g., 2 × 10 min with 20% piperidine) for sterically hindered residues .
  • Side Reactions: Monitor for aspartimide formation via MALDI-TOF and add 0.1 M HOBt to deprotection solutions to suppress racemization .

Q. What are the applications of Fmoc-Lys(Boc)-OH in DNA-intercalating probes?

Fmoc-Lys(Boc)-OH serves as a linker in bis-acridine or bis-naphthalene diimide derivatives for DNA intercalation studies. Fluorescence quenching assays (e.g., ethidium bromide displacement) quantify binding affinity, while circular dichroism (CD) confirms structural changes in DNA . These probes are used to study gene regulation and develop anticancer agents .

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